molecular formula C9H14O4 B14200349 Methyl 2-(acetyloxy)hex-2-enoate CAS No. 916263-87-1

Methyl 2-(acetyloxy)hex-2-enoate

Cat. No.: B14200349
CAS No.: 916263-87-1
M. Wt: 186.20 g/mol
InChI Key: FLKAHYIYDPUHQJ-UHFFFAOYSA-N
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Description

Methyl 2-(acetyloxy)hex-2-enoate is an organic compound with the molecular formula C9H14O4 It is an ester derivative of 2-hexenoic acid, featuring an acetyloxy group at the second position of the hexenoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(acetyloxy)hex-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Another method involves the reaction of 3-chloropropionic acid methyl ester with anhydrous sodium acetate in acetic acid. This reaction results in the formation of the desired ester through nucleophilic substitution, followed by elimination of water .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion of starting materials to the desired product. Purification steps such as distillation and crystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetyloxy)hex-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hexenoic acid or 2-hexenone.

    Reduction: Formation of 2-hexenol.

    Substitution: Formation of various substituted hexenoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(acetyloxy)hex-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of flavors, fragrances, and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 2-(acetyloxy)hex-2-enoate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol. This hydrolysis reaction is catalyzed by esterases, enzymes that cleave ester bonds. The resulting products can then participate in further metabolic pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Methyl 2-(acetyloxy)hex-2-enoate can be compared with other similar compounds such as:

Properties

CAS No.

916263-87-1

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 2-acetyloxyhex-2-enoate

InChI

InChI=1S/C9H14O4/c1-4-5-6-8(9(11)12-3)13-7(2)10/h6H,4-5H2,1-3H3

InChI Key

FLKAHYIYDPUHQJ-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C(=O)OC)OC(=O)C

Origin of Product

United States

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